molecular formula C7H2BrF4NO2 B13430697 2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene

2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B13430697
M. Wt: 287.99 g/mol
InChI Key: OCMOGJKAPFDQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrF4NO2. This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.

    Clemmensen Reduction: The acyl group is then reduced to an alkane.

Industrial Production Methods: Industrial production methods for this compound often involve similar multi-step synthesis processes, optimized for large-scale production. These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can be used.

    Reduction: Catalytic hydrogenation or metal hydrides are common.

    Oxidation: Strong oxidizing agents like potassium permanganate are used.

Major Products:

    Substitution: Products vary depending on the substituent introduced.

    Reduction: Amino derivatives.

    Oxidation: Oxidized aromatic compounds.

Scientific Research Applications

2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to the nitro group .

Comparison with Similar Compounds

  • 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
  • 2-Bromo-4-fluorobenzotrifluoride
  • 1-Bromo-3-(trifluoromethyl)benzene

Comparison: 2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and research applications .

Properties

Molecular Formula

C7H2BrF4NO2

Molecular Weight

287.99 g/mol

IUPAC Name

2-bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2BrF4NO2/c8-6-4(9)1-3(7(10,11)12)2-5(6)13(14)15/h1-2H

InChI Key

OCMOGJKAPFDQBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.